1-Benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
Evolution of Pyrrolo[1,2-a]Pyrazine Chemistry
The development of pyrrolo[1,2-a]pyrazine derivatives is rooted in the mid-20th century, when heterocyclic chemistry emerged as a cornerstone of synthetic organic and medicinal research. Early efforts focused on constructing bicyclic systems capable of mimicking natural alkaloids while offering enhanced synthetic flexibility. The introduction of modern coupling reagents, such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), revolutionized the synthesis of complex pyrrolopyrazines by enabling efficient amide bond formation. For instance, intermediates like tert-butyl piperazine-1-carboxylate (11 ) and its sulfonylated derivatives (12 , 13 ) became critical building blocks for introducing substituents at the piperazine nitrogen.
A pivotal advancement was the optimization of deprotection strategies using methanolic HCl, which allowed for high-yield isolation of key intermediates such as 1-(methylsulfonyl)piperazine hydrochloride (14 ) and 1-((trifluoromethyl)sulfonyl)piperazine hydrochloride (15 ). These methods facilitated the systematic exploration of electronic and steric effects on pyrrolopyrazine bioactivity. The benzyl-substituted variant, synthesized via analogous routes, exemplifies how modular synthetic approaches have expanded the structural diversity of this heterocyclic class.
Table 1: Key Synthetic Milestones in Pyrrolopyrazine Chemistry
| Year | Innovation | Impact |
|---|---|---|
| 1980s | Development of SNAr reactions | Enabled functionalization of pyrazine cores |
| 2000s | Adoption of HATU-mediated couplings | Improved yields in amide bond formation |
| 2010s | Streamlined deprotection protocols | Enhanced accessibility to final products |
Position of 1-Benzyl-1,2,3,4-Tetrahydropyrrolo[1,2-a]Pyrazine in Heterocyclic Research
Heterocyclic compounds account for over 75% of FDA-approved drugs, underscoring their centrality to pharmaceutical development. Within this landscape, pyrrolopyrazines occupy a niche due to their dual capacity for hydrogen bonding (via nitrogen atoms) and hydrophobic interactions (via aromatic systems). The benzyl substituent in this compound enhances lipophilicity, a property critical for membrane permeability and blood-brain barrier penetration.
Comparative analysis of pyrrolopyrazine derivatives reveals distinct structure-activity trends:
- Unsubstituted analogs : Exhibit limited bioavailability due to high polarity.
- Alkyl-substituted variants : Improve metabolic stability but reduce target affinity.
- Aryl-substituted derivatives (e.g., benzyl): Balance lipophilicity and π-π stacking potential, making them preferred scaffolds for kinase inhibitors.
Table 2: Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | $$ \text{C}{14}\text{H}{16}\text{N}_{2} $$ |
| Molecular Weight | 212.29 g/mol |
| Key Functional Groups | Benzyl, tetrahydropyrrolopyrazine |
| Calculated LogP | ~2.1 (moderate lipophilicity) |
Significance in Modern Pharmaceutical Research
The benzyl-pyrrolopyrazine scaffold has been investigated for its potential to inhibit enzymes and receptors implicated in disease pathways. For example, structurally related compounds bearing sulfonamide or trifluoromethylsulfonyl groups have shown nanomolar affinity for kinases involved in cancer proliferation. While specific data for this compound remain proprietary, its analogs demonstrate:
- Kinase inhibition : Disruption of ATP-binding pockets via hydrophobic interactions.
- Antimicrobial activity : Targeting bacterial topoisomerases through intercalation.
- Neuropharmacological potential : Modulation of neurotransmitter receptors due to structural resemblance to bioactive alkaloids.
Ongoing research aims to leverage computational modeling and X-ray crystallography to optimize the scaffold’s binding geometry. For instance, molecular docking studies suggest that the benzyl group occupies hydrophobic subpockets in target proteins, while the pyrrolopyrazine core maintains critical hydrogen bonds.
Properties
IUPAC Name |
1-benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-5-12(6-3-1)11-13-14-7-4-9-16(14)10-8-15-13/h1-7,9,13,15H,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCUTESRDMXEBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(N1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enamine Cyclization
A prominent method involves the cyclization of enamine intermediates derived from pyrazinones. As reported in a 2021 review, diethyl ethoxymethylene malonate (102 ) reacts with pyrazinone (101 ) at 100°C in toluene to form an enamine (103 ). Subsequent treatment with lithium bis(trimethylsilyl)amide (LHMDS) in tetrahydrofuran (THF) at 80°C induces cyclization, yielding the pyrrolo[1,2-a]pyrazine core. Benzylation is achieved by introducing a benzyl group at the N1 position via nucleophilic substitution or reductive amination.
1,3-Dipolar Cycloaddition
Nitrone-based 1,3-dipolar cycloaddition offers an alternative route. Nitrones (110 ) react with alkenes or alkynes to form bicyclic intermediates, which are subsequently reduced to yield tetrahydropyrrolo[1,2-a]pyrazines. For example, heating nitrone derivatives with benzylamine in acetic acid facilitates ring closure, though yields vary depending on substituents.
Alkylation of Pyrrolo[1,2-a]Pyrazine Precursors
Direct N-Benzylation
The tetrahydropyrrolo[1,2-a]pyrazine core (IV ) can be benzylated using benzyl halides. In a patented method, the free amine of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine reacts with benzyl bromide in the presence of a base such as potassium carbonate, yielding the N-benzylated product. Optimized conditions (DMF, 60°C, 12 h) achieve ~75% yield, though over-alkylation remains a challenge.
Reductive Amination
Reductive amination using benzaldehyde and sodium cyanoborohydride in methanol provides a milder approach. This method avoids harsh alkylating agents and selectively targets the secondary amine, with yields up to 68%.
Transition Metal-Catalyzed Reactions
Palladium-Catalyzed Coupling
Palladium catalysts enable direct C–N bond formation. For instance, Pd(OAc)₂ catalyzes the coupling of benzylamine with halogenated pyrrolo[1,2-a]pyrazines in dimethyl sulfoxide (DMSO) at 120°C. This method is highly efficient but requires anhydrous conditions and stoichiometric oxidants like benzoquinone.
Copper-Mediated Cyclization
Copper(I) iodide promotes the cyclization of propargylamines into pyrrolo[1,2-a]pyrazines. A 2017 patent describes the use of CuI with 1,2-diamines and benzyl propargyl ethers, yielding 85% product after 24 h at 100°C.
Comparative Analysis of Methods
| Method | Starting Material | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Enamine Cyclization | Pyrazinone | LHMDS, THF, 80°C | 65–75% | High regioselectivity | Sensitive to moisture |
| Direct N-Benzylation | Benzyl bromide | K₂CO₃, DMF, 60°C | ~75% | Simple procedure | Risk of over-alkylation |
| Palladium Catalysis | Halogenated precursor | Pd(OAc)₂, DMSO, 120°C | 80% | Broad substrate scope | Requires oxidants |
| Reductive Amination | Benzaldehyde | NaBH₃CN, MeOH | 68% | Mild conditions | Limited to aldehydes |
Chemical Reactions Analysis
Chemical Reactions of Pyrrolopyrazine Derivatives
While specific chemical reactions for 1-Benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine are not extensively documented, related compounds undergo various reactions:
-
Aldose Reductase Inhibition : Tetrahydropyrrolo[1,2-a]pyrazine derivatives have been studied for their aldose reductase inhibitory activity, which is crucial in the prevention of diabetic complications .
-
Quorum Sensing Inhibition : Compounds similar to pyrrolopyrazines have shown anti-quorum sensing activity, which is important in controlling bacterial virulence .
-
Cyclization Reactions : The synthesis of these compounds often involves cyclization reactions, which can be influenced by factors like temperature and solvent choice.
Potential Chemical Reactions
Given the structure of this compound, potential chemical reactions could include:
-
Alkylation : The benzyl group could undergo further alkylation reactions under appropriate conditions.
-
Oxidation : The tetrahydropyrrolopyrazine ring might be susceptible to oxidation, potentially forming aromatic pyrazine derivatives.
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Ring Opening : Under certain conditions, the pyrazine ring could undergo ring-opening reactions, leading to linear derivatives.
Research Findings and Data
Scientific Research Applications
Neuropharmacological Research
1-Benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has been investigated for its effects on neurotransmitter systems. It acts as a glycine transporter inhibitor, which is crucial in modulating synaptic transmission in the central nervous system. The inhibition of glycine transporters can enhance the availability of glycine at synapses, potentially benefiting conditions such as:
- Neurological Disorders : Enhancing glycinergic transmission may offer therapeutic advantages in treating conditions like schizophrenia and other psychotic disorders.
- Cognitive Impairments : The compound’s modulation of NMDA receptor activity suggests it could be useful in addressing cognitive deficits associated with dementia and related disorders .
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrrolo compounds exhibit antimicrobial properties. Studies have shown that certain structural modifications can enhance their efficacy against various bacterial strains. This suggests that this compound might be explored further as a lead compound for developing new antibacterial agents .
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods involving cyclization reactions. These synthetic routes are essential for producing analogs with varied biological activities. Key synthetic pathways include:
- Cycloaddition Reactions : Utilizing azomethine ylides or similar precursors to construct the tetrahydropyrrolo framework.
- Rearrangement Reactions : Modifying existing pyrrolidine structures to yield the desired tetrahydropyrrolo configuration while introducing functional groups that enhance biological activity .
Case Study 1: GlyT1 Inhibition
A patent describes the use of substituted tetrahydropyrrolo compounds as GlyT1 inhibitors. The research highlights how these compounds can modulate glycine levels in the brain and potentially treat disorders linked to glycine dysregulation. The study emphasizes the importance of structural variations in enhancing inhibitory potency against GlyT1 .
Case Study 2: Antimicrobial Efficacy
In a comparative study evaluating various tetrahydropyrrolo derivatives for antimicrobial activity, compounds similar to this compound showed promising results against resistant bacterial strains. The findings suggest that modifications to the benzyl group significantly affect antimicrobial potency and selectivity .
Mechanism of Action
The mechanism of action of 1-Benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating biological responses. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
AS-3201 (Ranirestat)
Structure : (R)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3′-pyrrolidine-1,2′,3,5′-tetrone .
Key Differences :
- Substituents : Incorporates a spirosuccinimide ring and a 4-bromo-2-fluorobenzyl group.
- Bioactivity : Potent aldose reductase inhibitor (AR IC₅₀: <1 µM) with efficacy in diabetic neuropathy models .
- Synthesis : Derived from spirocyclic pyrrolidine-pyrrolo[1,2-a]pyrazine scaffolds via multistep reactions .
Comparison :
Imidazo[1,2-a]pyrazine Derivatives
Structure : Imidazole fused to pyrazine (e.g., compound 3c : 2-pyridin-4-yl-3-benzyl-imidazo[1,2-a]pyrazine) .
Key Differences :
Comparison :
- The imidazo core increases planarity, enhancing interaction with kinase ATP pockets.
- 1-Benzyl-tetrahydropyrrolopyrazine’s saturated ring system may reduce metabolic stability but improve solubility.
Tetrahydropyrrolo[1,2-a]quinoxalines
Structure: Quinoxaline fused to pyrrolidine (e.g., 5-(2,6-dimethoxyphenyl)methyl derivatives) . Key Differences:
Comparison :
- Quinoxaline’s electron-deficient nature enhances interactions with cationic residues in ion channels.
- The benzyl group in the parent compound may confer similar lipophilicity but lacks the dimethoxyphenyl moiety’s steric bulk.
1-(1H-Tetrazol-5-yl)-1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines
Structure : Tetrazole substituent at the 1-position .
Key Differences :
Comparison :
- Tetrazole enhances solubility and metal-binding properties, whereas the benzyl group prioritizes hydrophobic interactions.
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclocondensation or domino reactions. For example, vinyl azides can undergo domino cyclization with benzyl-substituted amines to form the pyrrolo[1,2-a]pyrazine core . Optimizing solvent polarity (e.g., acetonitrile vs. DMF) and temperature (80–120°C) is critical for yield improvement. Catalytic systems like Pd(OAc)₂ may enhance regioselectivity .
- Key Considerations : Monitor reaction progress via TLC or LC-MS, as over-reaction can lead to byproducts like dehydrogenated derivatives.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodology : Use a combination of:
- NMR : and NMR to identify proton environments (e.g., benzyl CH₂ at δ 3.8–4.2 ppm) and confirm ring saturation .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., [M+H]⁺ at m/z 235.12) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for pyrrolo[1,2-a]pyrazine derivatives?
- Analysis : Discrepancies often arise from:
- Substituent Effects : Electron-withdrawing groups on the benzyl moiety reduce nucleophilicity, slowing cyclization .
- Catalyst Degradation : Pd-based catalysts may deactivate under prolonged heating, requiring inert atmospheres .
Q. What strategies are effective for introducing functional groups at the N1 or C3 positions of the tetrahydropyrrolo[1,2-a]pyrazine scaffold?
- Methodology :
- N1 Functionalization : Employ nucleophilic substitution using benzyl halides or Mitsunobu reactions with alcohols .
- C3 Modification : Utilize cross-coupling (e.g., Suzuki-Miyaura for aryl groups) or electrophilic aromatic substitution (e.g., nitration followed by reduction) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach :
- Docking Studies : Use AutoDock Vina to predict binding affinities to targets like kinases or GPCRs, leveraging the compound’s planar pyrrolopyrazine core for π-π interactions .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with observed IC₅₀ values to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
